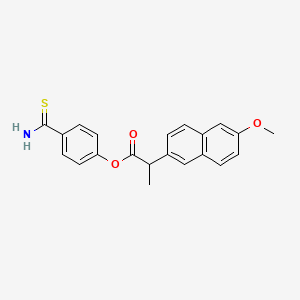
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATB-346, (S)-, is the S form of ATB-346. ATB-346 is a novel hydrogen sulfide-releasing anti-inflammatory drug which induces apoptosis of human melanoma cells and inhibits melanoma development in vivo.
Applications De Recherche Scientifique
Alkalimetric Determination in Pharmaceutical Analysis
The protolytic properties of compounds including 2-(6-methoxynaphthalen-2-yl)propanoic acid have been explored for alkalimetric determination in pharmaceuticals. The research focuses on the procedures for determining these compounds in emulsion media, emphasizing their relevance in pharmaceutical analysis (Shevchenko & Kulichenko, 2008).
Synthesis and Characterization of Metal Ion Complexes
Research has been conducted on synthesizing and characterizing metal ion complexes of 2-(6-methoxynaphthalen-2-yl)propanoate. These complexes are significant for their potential applications in various fields including catalysis and material science (Yousif, Shneine, Ahmed, & Salman, 2013).
Development of Non-ulcerogenic Anti-inflammatory Agents
Research into the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides aims to develop potent anti-inflammatory and analgesic agents with reduced ulcerogenic properties. This highlights its potential in improving pharmacological profiles of non-steroidal anti-inflammatory drugs (Berk, Erol, Kupeli, & Yeşilada, 2009).
Quantum Mechanical and Spectroscopic Studies
The compound's electronic and vibrational characteristics have been studied using quantum mechanical and spectroscopic methods. These studies are crucial in understanding the molecular behavior and properties of pharmaceutical compounds (Sakthivel, Alagesan, Muthu, Abraham, & Geetha, 2018).
Analytical Chemistry Applications
In analytical chemistry, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of important biological thiols. This demonstrates its utility in analytical methods for biological and pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Solubility Studies
Research on the solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents at different temperatures provides valuable data for the formulation and processing of pharmaceuticals (Yan, Chen, Liu, Sima, Chen, Shi, & Zhu, 2009).
Drug Delivery Research
Modified Fe3O4 nanoparticles have been synthesized for loading 2-(6-methoxynaphthalen-2-yl)propanoic acid, showcasing advancements in nanotechnology for targeted drug delivery systems (Hosseini, Seyedsadjadi, & Farhadyar, 2014).
Propriétés
| 1000700-29-7 | |
Formule moléculaire |
C21H19NO3S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(4-carbamothioylphenyl) (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)/t13-/m0/s1 |
Clé InChI |
YCNMAPLPQYQJFC-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N |
SMILES |
C[C@@H](c1ccc2cc(ccc2c1)OC)C(=O)Oc3ccc(cc3)C(=S)N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ATB-346, (S)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

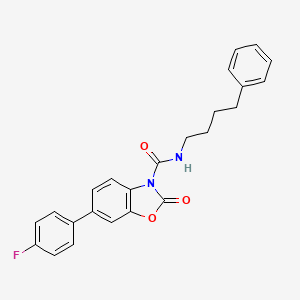
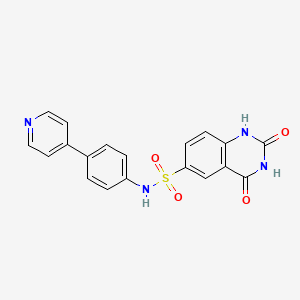
![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

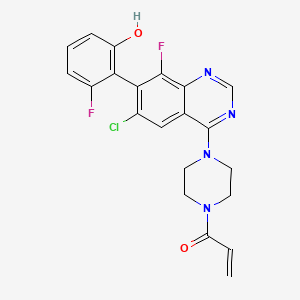
![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)
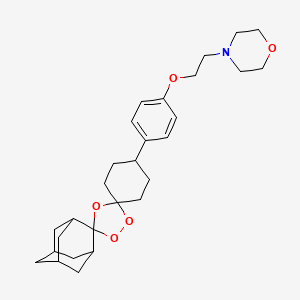
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
